molecular formula C15H9I2NO2 B2801677 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile CAS No. 872183-68-1

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile

Cat. No.: B2801677
CAS No.: 872183-68-1
M. Wt: 489.051
InChI Key: PPXLZGZVHMOXIQ-UHFFFAOYSA-N
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Description

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile is a chemical compound with the molecular formula C15H9I2NO2 and a molecular weight of 489.05 g/mol . This compound is characterized by the presence of two iodine atoms, a formyl group, and a benzonitrile moiety, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile typically involves the iodination of a phenolic precursor followed by formylation and subsequent coupling with a benzonitrile derivative. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. Industrial production methods may involve multi-step synthesis with purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The iodine atoms may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile include:

    2-[(2-Formyl-4,6-dibromophenoxy)methyl]benzonitrile: Similar structure but with bromine atoms instead of iodine.

    2-[(2-Formyl-4,6-dichlorophenoxy)methyl]benzonitrile: Similar structure but with chlorine atoms instead of iodine.

    2-[(2-Formyl-4,6-difluorophenoxy)methyl]benzonitrile: Similar structure but with fluorine atoms instead of iodine.

The uniqueness of this compound lies in the presence of iodine atoms, which can significantly influence its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs .

Properties

IUPAC Name

2-[(2-formyl-4,6-diiodophenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)15(14(17)6-13)20-9-11-4-2-1-3-10(11)7-18/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXLZGZVHMOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)I)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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